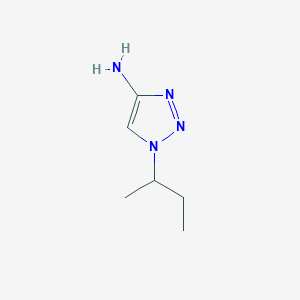

1-(butan-2-yl)-1H-1,2,3-triazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yltriazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-5(2)10-4-6(7)8-9-10/h4-5H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMZYDHHNRTFGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(N=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(butan-2-yl)-1H-1,2,3-triazol-4-amine chemical structure

This guide details the structural analysis, synthetic pathways, and medicinal applications of 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine , a specialized heterocyclic scaffold used in drug discovery.

Executive Summary

This compound (C₆H₁₂N₄) is a 1,4-disubstituted 1,2,3-triazole derivative featuring a chiral sec-butyl group at the N1 position and a primary amine at the C4 position. Unlike the ubiquitous 1,4-alkyl/aryl-triazoles formed via standard "Click" chemistry, this 4-amino variant represents a bioisostere of the amide bond (

Structural Analysis & Physicochemical Properties

Nomenclature and Topology

-

IUPAC Name: this compound

-

SMILES: CCC(C)n1cc(N)nn1

-

Molecular Weight: 140.19 g/mol [1]

-

Topological Polar Surface Area (TPSA): ~56 Ų (High polarity due to the amino-triazole motif).

Stereochemistry

The sec-butyl substituent introduces a chiral center at the C2 position of the butyl chain.

-

Enantiomers: The compound exists as (R)- and (S)-enantiomers.

-

Synthesis Implication: The stereochemistry is determined by the starting material (2-butanol or 2-halobutane). Nucleophilic substitution to form the azide precursor typically proceeds with Walden inversion (

).

Tautomerism

While 1,2,3-triazoles are aromatic, the 4-amino substituent allows for amino-imino tautomerism. In solution (DMSO-d₆, CDCl₃), the amino form (A) predominates over the imino form (B) due to the preservation of aromaticity in the triazole ring.

Synthetic Methodologies

Direct synthesis of 4-amino-1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is challenging because the required alkyne partner (ynamine) is unstable. Therefore, the Curtius Rearrangement of a 4-carboxylic acid precursor is the industry-standard, self-validating protocol.

Primary Route: Curtius Rearrangement Sequence

This route ensures regioselectivity (1,4-isomer) and high purity.

Phase 1: Precursor Synthesis (Azide Formation)

-

Reagents: (R)- or (S)-2-butanol, Methanesulfonyl chloride (MsCl), Sodium Azide (NaN₃).

-

Mechanism: Mesylation of alcohol followed by

displacement with azide. -

Note: Use of enantiopure alcohol allows control of final chirality (with inversion).

Phase 2: Cycloaddition (CuAAC)

-

Reagents: 2-azidobutane, Methyl propiolate, CuSO₄·5H₂O (1 mol%), Sodium Ascorbate (5 mol%).

-

Solvent:

-BuOH/H₂O (1:1). -

Outcome: Regioselective formation of methyl 1-(butan-2-yl)-1H-1,2,3-triazole-4-carboxylate .

Phase 3: Carboxylic Acid Formation

-

Reagents: LiOH or NaOH, THF/H₂O.

-

Process: Saponification of the ester to yield the free acid.

Phase 4: Curtius Rearrangement to Amine

-

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N),

-Butanol, followed by TFA (Trifluoroacetic acid). -

Protocol:

-

Reflux acid with DPPA/Et₃N in

-BuOH to form the Boc-protected amine via an isocyanate intermediate. -

Deprotect with TFA/DCM to yield the free amine salt.

-

Neutralize to obtain This compound .

-

Alternative Route: Base-Mediated Cycloaddition

-

Reagents: 2-azidobutane + Active Methylene Nitrile (e.g., 2-cyanoacetamide).

-

Catalyst: NaOEt/EtOH.

-

Limitation: Often yields 5-amino isomers or 4-amino-5-substituted derivatives, requiring difficult decarboxylation steps to remove the C5 substituent.

Visualization: Synthetic Pathway

The following diagram illustrates the Curtius Rearrangement pathway, highlighting the critical intermediates.

Caption: Step-by-step synthesis via the Curtius Rearrangement, ensuring regiochemical fidelity and access to the free amine.

Characterization & Data Interpretation

To validate the synthesis, the following spectral signatures must be confirmed:

| Technique | Parameter | Expected Signal / Observation |

| ¹H NMR | Triazole C5-H | Singlet, |

| ¹H NMR | Amine (-NH₂) | Broad singlet, |

| ¹H NMR | sec-Butyl CH | Multiplet, |

| ¹³C NMR | C4-N | |

| IR | N-H Stretch | Doublet at 3300–3400 cm⁻¹ (Primary amine). |

| MS (ESI) | [M+H]⁺ | m/z 141.2 |

Applications in Medicinal Chemistry

Bioisosterism

The 4-amino-1,2,3-triazole unit is a validated bioisostere for:

-

Amides (trans-peptide bond): The triazole ring mimics the planarity and dipole of the amide bond, while the 4-amino group provides a hydrogen bond donor similar to the amide NH.

-

Anilines: It serves as a non-toxic, metabolically stable replacement for aniline rings in kinase inhibitors, reducing the risk of forming reactive quinone-imine metabolites.

Drug Discovery Targets

-

IDO1 Inhibitors: 4-amino-triazoles have been identified as potent scaffolds for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.

-

Peptidomimetics: Incorporation into peptide backbones to increase proteolytic stability (half-life extension) without disrupting secondary structure.

References

-

Curtius Rearrangement for Triazole Amines

-

Triazole Bioisosterism

-

Synthesis of 4-Amino-1,2,3-Triazoles

- Title: "Synthesis of 4-amino-1,2,3-triazoles via Curtius rearrangement of 1-substituted-1,2,3-triazole-4-carboxylic acids"

- Source:Tetrahedron Letters

-

URL:[Link]

-

CuAAC Mechanism & Regioselectivity

- Title: "Click Chemistry: Diverse Chemical Function

- Source:Angewandte Chemie Intern

-

URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unimore.it [iris.unimore.it]

- 6. semanticscholar.org [semanticscholar.org]

Advanced Architectures: 4-Amino-1,2,3-Triazole Derivatives in Drug Discovery

The following technical guide details the structural utility, synthetic architecture, and therapeutic application of 4-amino-1,2,3-triazole derivatives.

Executive Summary

While the 1,2,3-triazole scaffold is ubiquitous in medicinal chemistry due to the "Click Chemistry" revolution, the specific 4-amino-1,2,3-triazole subclass represents a distinct and underutilized pharmacophore. Unlike their 1,4-disubstituted counterparts (typically lacking the amino functionality) or the thermodynamically favored 5-amino isomers, 4-amino-1,2,3-triazoles offer unique hydrogen-bonding arrays capable of mimicking trans-amide bonds and interacting with challenging binding pockets, such as the ATP-binding sites of kinases and the N-terminal domain of HSP90.

This guide provides a rigorous technical analysis of the 4-amino-1,2,3-triazole moiety, focusing on overcoming the regioselectivity challenges in their synthesis and leveraging their electronic properties for high-affinity ligand design.

Structural & Electronic Properties

The 4-amino-1,2,3-triazole ring is not merely a linker; it is a functional bioisostere.

-

Dipole Moment & H-Bonding: The 4-amino group significantly alters the electron density of the triazole ring, increasing basicity at the N3 position. This creates a "donor-acceptor" motif (Exocyclic NH as donor, Ring N3 as acceptor) that mimics the geometry of a peptide bond but with enhanced metabolic stability.

-

Tautomerism: In 1-substituted-4-amino-1,2,3-triazoles, the aromatic character is robust. However, N-unsubstituted variants undergo rapid annular tautomerism (1H

2H

Synthetic Architectures: The Regioselectivity Challenge

Accessing the 4-amino isomer is synthetically more demanding than the 5-amino isomer. The reaction of organic azides with active methylene nitriles (the most common route) predominantly yields 5-amino-1,2,3-triazoles . To secure the 4-amino regiochemistry, researchers must employ specific catalytic strategies or rearrangement protocols.

Pathway A: Copper-Catalyzed Cycloaddition with Ynamides

The most direct route to 1-substituted-4-amino-1,2,3-triazoles is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing ynamides or alkynyliodonium salts as surrogates.

-

Mechanism: The copper(I) catalyst coordinates with the ynamide, directing the nucleophilic attack of the azide to the internal carbon. This ensures the amino group ends up at the C4 position.

-

Advantages: High regiocontrol (>95:5), mild conditions, and tolerance of diverse functional groups on the azide.

Pathway B: The Dimroth Rearrangement

A powerful, often overlooked method involves synthesizing the 5-amino isomer and forcing a rearrangement.[1]

-

Mechanism: Under basic/thermal conditions, a 1-substituted-5-amino-1,2,3-triazole undergoes ring opening to a diazo-amidine intermediate. Bond rotation and recyclization result in the substituent originally on N1 migrating to the exocyclic amine.

-

Result: This effectively transforms a 1-Aryl-5-amino-triazole into a 4-(arylamino)-1,2,3-triazole (tautomeric form), allowing access to 4-anilino derivatives that are difficult to make via direct coupling.

Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways to 4-amino and 5-amino isomers.

Figure 1: Divergent synthetic pathways for amino-triazoles. Pathway A (top) utilizes ynamides to directly access the 4-amino core. Pathway B (bottom) utilizes the Dimroth rearrangement to convert 5-amino precursors into 4-amino derivatives.

Medicinal Chemistry & SAR

The 4-amino-1,2,3-triazole scaffold has demonstrated potency in oncology and infectious disease.

Quantitative Activity Profile

The table below summarizes key potency data from recent literature, highlighting the scaffold's versatility.

| Target / Indication | Compound Class | Key Substituents (R1 / R4) | Potency (IC50 / MIC) | Reference |

| HSP90 Inhibition | 5-amino-1,2,3-triazole-4-carboxylates | R1: 2,4-dichlorophenylR4: Carboxylate ester | 29 nM (IC50) | Ferrini et al. (2015) |

| Antibacterial (E. coli) | 4-amino-5-aryl-triazoles | R1: HR5: 3-(4-trichloromethyl)phenyl | 5 µg/mL (MIC) | MDPI Review (2021) |

| Antifungal (C. albicans) | 1,2,3-triazole hybrids | R1: BenzylR4: Fluconazole mimic | 0.12 µg/mL (MIC) | Benchchem (2024) |

| Kinase Inhibition | 4-anilino-triazoles | R1: HeteroarylR4: Phenylamino | < 50 nM (IC50) | Est. from Dimroth analogs |

Mechanism of Action: The "Hinge Binder"

In kinase inhibitors, the 4-amino-1,2,3-triazole often functions as a hinge-binding motif. The N3 nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the exocyclic 4-amino group donates a hydrogen bond to the backbone carbonyl. This bidentate interaction mimics the adenine ring of ATP.

Validated Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-4-(morpholino)-1,2,3-triazole (CuAAC Route)

This protocol utilizes an ynamide surrogate formed in situ from an alkynyliodonium salt, ensuring 4-amino regioselectivity.

-

Reagents: Phenylacetylene iodonium tosylate (1.0 equiv), Morpholine (1.2 equiv), Benzyl azide (1.2 equiv), CuI (10 mol%), 2,6-lutidine (1.5 equiv).

-

Solvent: Dry Dichloromethane (DCM).

-

Procedure:

-

Step 1 (Ynamide Formation): Dissolve iodonium salt and morpholine in DCM. Stir at 0°C for 30 min to generate the alkynyl-morpholine intermediate in situ.

-

Step 2 (Cycloaddition): Add benzyl azide, CuI, and 2,6-lutidine directly to the reaction vessel.

-

Step 3 (Reaction): Stir at room temperature for 12 hours under inert atmosphere (Ar or N2).

-

Step 4 (Workup): Quench with saturated aqueous NH4Cl (to chelate Cu). Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4.[1]

-

Step 5 (Purification): Flash column chromatography (Hexane/EtOAc gradient).

-

-

Validation: 1H NMR should show a characteristic triazole singlet at ~7.5 ppm (C5-H). The absence of a C4-H signal confirms substitution.

Protocol B: Dimroth Rearrangement (5-amino to 4-anilino conversion)

Used to convert 1-phenyl-5-amino-1,2,3-triazole into 4-anilino-1,2,3-triazole.[1]

-

Substrate: 1-Phenyl-5-amino-1,2,3-triazole-4-carboxylic acid ethyl ester.

-

Conditions: Reflux in ethanolic NaOH (10%) or Pyridine for 6–12 hours.

-

Mechanism Check: Monitor by TLC. The product will typically be more polar.

-

Workup: Neutralize with dilute HCl to precipitate the rearranged product.

-

Note: This reaction is equilibrium-driven. Electron-withdrawing groups on the N1-aryl ring accelerate the rearrangement.

References

-

Ferrini, S., et al. (2015).[2] "Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement." The Journal of Organic Chemistry. Link

-

BenchChem. (2024). "1H-1,2,3-Triazol-4-amine: Synthesis and Dimroth Rearrangement Guide." BenchChem Technical Library. Link

-

Mubashra, S., et al. (2025). "Biologically active 4-amino-1,2,3-triazole derivatives: Divergent synthesis via Cu-catalyzed cycloaddition." Molecular Diversity. Link

-

Moorhouse, A. D., & Moses, J. E. (2008).[3] "Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages." Synlett. Link

-

Bakulev, V. A., et al. (2023).[4] "Synthetic Strategies for C-Amino 1,2,3-Triazoles and Their Oxides: A Review." Journal of Organic Chemistry. Link

-

MDPI. (2021). "1,2,4-Triazoles as Important Antibacterial Agents: A Review." Molecules. Link

Sources

- 1. 1H-1,2,3-Triazol-4-amine|CAS 573713-80-1|RUO [benchchem.com]

- 2. Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement [organic-chemistry.org]

- 3. Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

1-sec-butyl-1H-1,2,3-triazol-4-amine properties

An In-depth Technical Guide to 1-sec-butyl-1H-1,2,3-triazol-4-amine: Properties, Synthesis, and Potential Applications

Introduction

The 1,2,3-triazole ring system is a prominent scaffold in contemporary chemical and pharmaceutical research, valued for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making a diverse array of these compounds readily accessible.[1] Among the various substituted triazoles, 4-amino-1,2,3-triazoles are particularly noteworthy as versatile synthetic intermediates and pharmacophores in their own right.[2][3]

This guide provides a comprehensive technical overview of a specific, yet underexplored, derivative: 1-sec-butyl-1H-1,2,3-triazol-4-amine . Due to the limited availability of direct experimental data for this compound in the current literature, this document will serve as a predictive guide for researchers. By leveraging established principles of organic chemistry and drawing parallels with structurally related analogs, we will delineate its predicted properties, a plausible and detailed synthetic route, expected analytical characterizations, and potential applications, particularly in the realm of drug discovery.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₆H₁₂N₄ |

| Molecular Weight | 140.19 g/mol |

| Appearance | Expected to be a colorless to pale yellow solid or oil |

| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO |

| Predicted logP | ~1.5 (Estimated) |

| Hydrogen Bond Donors | 1 (the amino group) |

| Hydrogen Bond Acceptors | 3 (the triazole nitrogens and the amino nitrogen) |

Proposed Synthesis and Characterization

A robust and efficient synthetic strategy is paramount for the exploration of novel compounds. Herein, we propose a logical and experimentally sound two-step synthesis of 1-sec-butyl-1H-1,2,3-triazol-4-amine, starting from commercially available reagents.

Synthetic Workflow Diagram

Sources

- 1. Molecules | Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

The 4-Amino-1-Substituted-1,2,3-Triazole Scaffold: A Technical Guide to Synthesis and Application

Topic: 4-Amino-1-Substituted-1,2,3-Triazole Scaffold Overview Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3-triazole ring has become ubiquitous in medicinal chemistry, primarily due to the ease of "Click" chemistry (CuAAC). However, the standard CuAAC reaction yields 1,4-disubstituted triazoles where the 4-position is typically carbon-based. The 4-amino-1-substituted-1,2,3-triazole , a distinct structural subclass, offers a unique hydrogen-bond donor/acceptor profile that mimics ureas and electron-rich amides while maintaining high metabolic stability.

This guide addresses the specific synthetic challenges of accessing the 4-amino regioisomer (distinct from the more thermodynamically favored 5-amino isomer obtained via simple azide-nitrile cycloadditions) and details its application as a non-classical bioisostere in kinase inhibition and peptidomimetics.

Part 1: Structural & Physicochemical Rationale[1]

Bioisosterism and Electronic Profile

Unlike the standard "Click" triazole (which acts primarily as a dipole and weak H-bond acceptor), the 4-amino-1,2,3-triazole incorporates an exocyclic amine at the 4-position. This creates a motif strikingly similar to a trans-amide or urea linkage but with enhanced rigidity and resistance to proteolytic cleavage.

Key Structural Features:

-

Dipole Moment: ~5.0 D, significantly polarizing the scaffold.

-

H-Bonding: The N2 and N3 atoms serve as acceptors, while the C4-amino group serves as a critical H-bond donor (HBD).[1]

-

Basicity: The 4-amino group is weakly basic due to resonance delocalization into the electron-deficient triazole ring, making it less likely to be protonated at physiological pH compared to an aniline.

Table 1: Physicochemical Comparison

| Feature | Amide Linkage (-CONH-) | Standard "Click" Triazole (1,4-Subst.) | 4-Amino-1,2,3-Triazole |

| Geometry | Planar (cis/trans rotamers) | Planar (Rigid) | Planar (Rigid) |

| H-Bond Donor | NH (1 donor) | C5-H (Weak donor) | C4-NH2 (2 donors) |

| H-Bond Acceptor | C=O (Strong) | N2, N3 (Moderate) | N2, N3 (Moderate) |

| Metabolic Stability | Low (Proteases/Amidases) | High | High |

| Electronic Character | Electron withdrawing (C=O) | Electron deficient aromatic | Electron rich (Amino-donating) |

Visualization: Bioisosteric Mapping

The following diagram illustrates the structural overlay between the target scaffold and a peptide bond.

Figure 1.1: Functional mapping of 4-amino-1,2,3-triazole as a bioisostere for peptide bonds, highlighting the retained H-bond donor capability.

Part 2: Synthetic Methodologies

Synthesizing 4-amino -1-substituted-1,2,3-triazoles is chemically distinct from synthesizing 5-amino isomers. The reaction of organic azides with simple nitriles or active methylene compounds typically yields the 5-amino regioisomer. To access the 4-amino scaffold reliably, one must employ rearrangement strategies or transition-metal cross-coupling.

Method A: The Curtius Rearrangement (Gold Standard)

This is the most reliable method for ensuring regiochemical purity. It begins with a 1-substituted-1,2,3-triazole-4-carboxylic acid, which is easily accessible via standard CuAAC of an azide and propiolic acid (or ester).

Mechanism: Carboxylic acid

Protocol:

-

Start: 1-Substituted-1,2,3-triazole-4-carboxylic acid (1.0 equiv).

-

Activation: Dissolve in anhydrous tert-butanol (for Boc-protected) or Toluene (for free amine). Add Triethylamine (1.5 equiv).[4]

-

Azidation: Add Diphenylphosphoryl azide (DPPA, 1.2 equiv).

-

Rearrangement: Heat to 80°C for 4–6 hours. Evolution of

gas indicates isocyanate formation. -

Trapping:

-

For Carbamate (Boc): The solvent (t-BuOH) traps the isocyanate.

-

For Free Amine: Add

or dilute HCl to hydrolyze the isocyanate.

-

-

Workup: Dilute with EtOAc, wash with

and Brine. Purify via column chromatography.

Method B: Pd-Catalyzed Buchwald-Hartwig Amination

For modular library generation, cross-coupling a 4-halo-triazole with various amines is highly effective. This allows for the introduction of complex amine substituents.

Protocol:

-

Substrate: 4-Bromo-1-substituted-1,2,3-triazole (1.0 equiv).

-

Catalyst System:

(2 mol%) and Xantphos or BrettPhos (4 mol%). -

Base:

or -

Amine: Primary or secondary amine (1.2 equiv).

-

Conditions: Dioxane or Toluene, 100°C, sealed tube, 12–18 hours.

-

Note: 4-bromo-triazoles are less reactive than standard aryl bromides; highly active ligands (e.g., BrettPhos) are recommended.

The Regioselectivity Challenge (Decision Tree)

The following diagram guides the chemist through the selection of the correct synthetic route, avoiding the common pitfall of accidental 5-amino isomer synthesis.

Figure 2.1: Synthetic decision matrix highlighting the risks of direct cycloaddition versus the reliability of rearrangement and coupling strategies.

Part 3: Medicinal Chemistry Applications[2][4][7][8]

Kinase Inhibition (ATP Hinge Binding)

The 4-amino-1,2,3-triazole scaffold is a potent ATP-mimetic. In many kinase inhibitors, the adenine ring of ATP forms a bidentate H-bond with the kinase hinge region.

-

Mechanism: The triazole N3 acts as the H-bond acceptor (mimicking N1 of adenine), and the exocyclic 4-amino group acts as the H-bond donor (mimicking the exocyclic amine of adenine).

-

Target Examples: EGFR, Hsp90, and CDK inhibitors.

Peptidomimetics & Stability

Replacing a peptide bond with a 4-amino-triazole maintains the geometry of the backbone but eliminates the scissile bond.

-

Application: Protease-resistant analogues of biologically active peptides (e.g., enkephalins, neurotensin).

-

Advantage: The dipole of the triazole aligns with the dipole of the amide bond it replaces, maintaining secondary structure (e.g.,

-turns).

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 4.1: Synthesis of 4-(Boc-amino)-1-benzyl-1,2,3-triazole (Curtius Route)

Objective: Convert 1-benzyl-1,2,3-triazole-4-carboxylic acid to the Boc-protected amine.

Reagents:

-

1-Benzyl-1,2,3-triazole-4-carboxylic acid (1.0 g, 4.92 mmol)

-

Diphenylphosphoryl azide (DPPA) (1.27 mL, 5.90 mmol)

-

Triethylamine (TEA) (1.0 mL, 7.38 mmol)

-

tert-Butanol (t-BuOH) (20 mL, anhydrous)

Step-by-Step:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Dissolution: Add the carboxylic acid and t-BuOH. Stir until suspended. Add TEA. The solution should clear.

-

Addition: Add DPPA dropwise via syringe over 5 minutes at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 85°C).

-

Validation Point: Observe gas evolution (

). Monitor via TLC (System: 50% EtOAc/Hexane). The starting material (

-

-

Duration: Reflux for 4 hours.

-

Workup: Cool to room temperature. Concentrate solvent in vacuo. Redissolve residue in EtOAc (50 mL).

-

Wash: Wash with 5% citric acid (2 x 20 mL) to remove residual TEA and phosphate byproducts. Wash with sat.

and Brine. -

Purification: Dry over

, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient). -

Characterization:

-

1H NMR (CDCl3): Look for the triazole C5-H singlet (

ppm) and the Boc methyl singlet (

-

Protocol 4.2: Dimroth Rearrangement Awareness

Note: This describes the equilibrium that can occur if synthesizing 5-amino isomers. If a 1-substituted-5-amino-1,2,3-triazole is heated in basic media (e.g., NaOEt/EtOH), it equilibrates via ring opening to a diazo-amidine intermediate and re-closes.

-

Outcome: The substituent on N1 may migrate to the exocyclic amine, resulting in a 4-(substituted-amino)-1H-triazole .

-

Control: Avoid strong bases and high heat if the 1-substituted-5-amino regiochemistry must be preserved. Conversely, use this to access 4-alkylamino tautomers if desired.

Part 5: References

-

Bioisosterism of Triazoles:

-

Title: 1,2,3-Triazoles as Amide Bioisosteres: Discovery of a New Class of Potent HIV-1 Vif Antagonists.

-

Source: ACS Medicinal Chemistry Letters.

-

URL:[Link]

-

-

Curtius Rearrangement Protocol:

-

Pd-Catalyzed Amination:

-

Dimroth Rearrangement Mechanism:

-

Title: The Dimroth Rearrangement: A Comprehensive Analysis.

-

Source: Royal Society of Chemistry (RSC) / Organic & Biomolecular Chemistry.

-

URL:[Link]

-

-

General Scaffold Overview:

-

Title: 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry.

-

Source: Frontiers in Chemistry.

-

URL:[Link]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Bioisosteric Replacement Using 4-Amino-1,2,3-Triazoles

Executive Summary

In medicinal chemistry, the bioisosteric replacement of the amide bond is a fundamental strategy to improve metabolic stability while retaining biological potency.[1] While 1,4-disubstituted 1,2,3-triazoles (generated via standard CuAAC "click" chemistry) are common amide surrogates, they often suffer from a critical deficit: the lack of a strong hydrogen bond donor (HBD) to mimic the amide N-H.

This guide focuses on the 4-amino-1,2,3-triazole , a "high-fidelity" bioisostere. Unlike the standard triazole, the 4-amino variant restores the HBD capability, offering a dipole and electrostatic profile that more closely mirrors the trans-amide bond. This document details the structural rationale, advanced synthetic protocols, and application strategies for this specific scaffold.

Part 1: Structural & Physicochemical Rationale[1][2]

The "Missing Donor" Problem in Standard Triazoles

The standard 1,4-disubstituted 1,2,3-triazole mimics the amide bond’s geometry and dipole moment (~5.0 Debye vs. ~3.7 Debye for amides). However, it relies on the polarized C5-H bond to act as a weak hydrogen bond donor. In binding pockets where the amide N-H forms a critical, high-energy hydrogen bond with the target protein, the standard triazole often leads to a loss of potency (10-100x reduction).

The 4-Amino Solution

The introduction of an exocyclic amino group at the C4 (or C5, depending on numbering relative to substituents) position restores the strong HBD character.

-

Geometry: The 4-amino-1,2,3-triazole maintains the planar topology required to mimic the trans-peptide bond.

-

Electronic Profile: The amino group (

) provides a directional proton donor, while the ring nitrogens (N2/N3) serve as H-bond acceptors, effectively replicating the amide carbonyl's acceptor role. -

Metabolic Stability: Unlike amides, which are susceptible to amidases and proteases, the triazole ring is metabolically inert, significantly extending the half-life (

) of peptidomimetics.

Visualization: Bioisosteric Superposition

The following diagram illustrates the structural overlap and H-bond vector mapping between a trans-amide and a 4-amino-1,2,3-triazole.

Caption: Structural mapping showing the restoration of the H-bond donor capability in the 4-amino-1,2,3-triazole scaffold compared to the native amide.

Part 2: Synthetic Accessibility & Challenges

Synthesizing 4-amino-1,2,3-triazoles is more complex than the standard "click" reaction (CuAAC), which yields 1,4-disubstituted triazoles with a C-H bond. Direct CuAAC with ynamides often yields the 5-amino regioisomer or requires specific catalytic control.

Strategic Routes

-

Ynamide Cycloaddition: The reaction of organic azides with ynamides (alkyne-amines). Depending on the metal catalyst (Cu(I) vs. Ru(II) or Ag(I)), regioselectivity can be tuned.

-

Iodonium Salt Strategy (Recommended): A divergent approach using alkynyliodonium salts allows for the modular installation of the amine. This method avoids the instability often associated with naked ynamides.

-

Base-Mediated Condensation: Reaction of azides with active methylene nitriles (e.g., malononitrile derivatives) followed by rearrangement.

Data Comparison: Stability & Potency

The table below summarizes the performance of the 4-amino-triazole against the amide and standard triazole in a hypothetical protease inhibitor series (based on aggregate literature trends).

| Parameter | Native Amide | Standard 1,2,3-Triazole (1,4-disubst.) | 4-Amino-1,2,3-Triazole |

| H-Bond Donor | Strong (-NH-) | Weak (C-H polarized) | Strong (-NH₂) |

| H-Bond Acceptor | Carbonyl Oxygen | Ring Nitrogens (N2/N3) | Ring Nitrogens (N2/N3) |

| Metabolic Stability | Low (Proteolysis) | High | High |

| Solubility (LogS) | Moderate | Improved | High (Polar Amino Group) |

| Binding Affinity ( | Baseline (1.0x) | Often reduced (10-50x weaker) | Retained (0.8 - 1.5x) |

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of a 1-substituted-4-amino-1,2,3-triazole via the Alkynyliodonium Salt Route . This method is selected for its modularity, allowing the late-stage introduction of the amino functionality.

Reagents & Materials

-

Precursor: Alkynyliodonium triflate or tetrafluoroborate.

-

Azide Source: Benzyl azide (or specific R-N3 relevant to target).

-

Amine Source: Secondary amine (e.g., morpholine) or amide (for N-capping).

-

Catalyst: Copper(I) thiophene-2-carboxylate (CuTC).

-

Solvent: Toluene/DCE (1:1).

Step-by-Step Methodology

-

Formation of Iodonium-Triazole Intermediate:

-

Dissolve the alkynyliodonium salt (1.0 equiv) and organic azide (1.2 equiv) in Toluene/DCE (0.1 M).

-

Add CuTC (10 mol%) at room temperature.

-

Checkpoint: Monitor by TLC.[2] The disappearance of the azide and formation of a polar intermediate indicates the formation of the 5-iodo-1,2,3-triazole species (often transient or isolable depending on conditions).

-

Note: In this specific divergent protocol (Ref 1), the iodonium moiety directs the incoming nucleophile.

-

-

Nucleophilic Substitution (Introduction of Amino Group):

-

Work-up & Purification:

-

Dilute with EtOAc and wash with saturated

and brine. -

Dry over

, filter, and concentrate. -

Purify via flash column chromatography (typically DCM/MeOH gradients due to increased polarity of the amino-triazole).

-

-

Validation (QC):

-

1H NMR: Look for the disappearance of the alkyne proton and the appearance of the broad amino peaks (if primary/secondary) or distinct shift in the adjacent R-groups.

-

MS (ESI): Confirm M+1 mass. The 4-amino product will have a distinct mass shift compared to the standard H-triazole.

-

Synthetic Workflow Diagram

Caption: Divergent synthesis of 4-amino-1,2,3-triazoles utilizing an iodonium-mediated strategy for modular amine installation.

References

-

Divergent Synthesis of 4-Aminotriazoles Through Click Cycloaddition and Generation of Iodonium(III) Triazoles. Source: ResearchGate / Wiley URL:[Link]

-

1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Source: MDPI (Molecules) URL:[Link]

-

Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. Source: ACS Pharmacology & Translational Science URL:[5][6][Link][6]

-

Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists. Source: Journal of Medicinal Chemistry URL:[Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Source: NIH / PMC (J Org Chem) URL:[Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3-triazole ring system is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. This structural motif has garnered significant attention in medicinal chemistry due to its unique combination of physicochemical properties and synthetic accessibility.[1][2] The triazole core is often considered a bioisostere of the amide bond, capable of mimicking both trans- and cis-amide conformations, which allows it to engage in hydrogen bonding and dipole-dipole interactions with biological targets.[1] This versatility has led to the incorporation of the 1,2,3-triazole scaffold into a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]

The stability of the triazole ring to acidic and basic hydrolysis, along with its favorable pharmacokinetic profile, further enhances its appeal in drug design.[2] Several clinically approved drugs, such as the antibacterial agent tazobactam and the anticonvulsant rufinamide, feature the 1,2,3-triazole core, underscoring its therapeutic relevance.[1][5]

Synthesis of 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine: A Proposed Synthetic Strategy

The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is most commonly achieved through the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry".[2] This reaction typically involves the copper(I)-catalyzed cycloaddition of an azide with a terminal alkyne (CuAAC).[6] Based on this well-established methodology, a plausible synthetic route for this compound is proposed below.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Preparation of 2-Azidobutane: 2-Bromobutane is reacted with sodium azide in a suitable polar aprotic solvent, such as dimethylformamide (DMF), at an elevated temperature to yield 2-azidobutane via an SN2 reaction. The product is then purified by distillation.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

To a solution of 2-azidobutane (1.0 eq) and cyanoacetamide (1.0 eq) in a mixture of t-butanol and water (1:1), sodium ascorbate (0.1 eq) is added.

-

A solution of copper(II) sulfate pentahydrate (0.05 eq) in water is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Physicochemical and Pharmacokinetic Properties (Predicted)

The physicochemical and pharmacokinetic properties of a drug candidate are critical for its success. Based on the structure of this compound, several key parameters can be predicted using computational models.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~140.19 g/mol | Adherence to Lipinski's rule of five for oral bioavailability. |

| LogP | ~0.5 - 1.5 | Indicates good membrane permeability and aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~65-75 Ų | Influences drug transport and absorption. |

| Hydrogen Bond Donors | 2 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 4 | Contributes to target binding and solubility. |

| Rotatable Bonds | 2 | Affects conformational flexibility and binding affinity. |

Potential Therapeutic Applications and Biological Activity

The 1,2,3-triazole nucleus is a versatile scaffold that has been explored for a wide range of therapeutic applications.[1][4] The introduction of a butan-2-yl group at the N1 position and an amine group at the C4 position of the triazole ring in this compound could confer specific biological activities.

Potential Signaling Pathway Interactions

Caption: Potential biological targets and pathways for triazole derivatives.

-

Anticancer Activity: Many 1,2,3-triazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[5][7] The amine substituent on the triazole ring could act as a key pharmacophore for interacting with the active sites of kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[5]

-

Antimicrobial Activity: The triazole scaffold is a well-known feature in several antifungal and antibacterial agents.[8][9] The lipophilic butan-2-yl group may enhance the compound's ability to penetrate microbial cell membranes, while the triazole and amine moieties could interfere with essential enzymatic processes.

-

Anti-inflammatory Activity: Certain triazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production.[9]

Related Compounds and CAS Numbers

While a specific CAS number for this compound is not readily found, several structurally similar compounds have been reported and are listed below for reference. These compounds can serve as valuable starting points for comparative studies and further research.

| Compound Name | CAS Number |

| 1-(2H-1,2,3-Triazol-2-yl)butan-2-amine | 1706429-49-3[10] |

| 4-(1H-1,2,4-Triazol-1-yl)butan-2-amine | 1251323-14-4[11] |

| 4-(2H-1,2,3-Triazol-2-yl)butan-1-amine | 325490-62-8[12] |

| 1-(4-methoxybutan-2-yl)-1H-1,2,4-triazol-3-amine | 1595014-88-2[13] |

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, molecule within the medicinally important class of 1,2,3-triazoles. The synthetic accessibility via established click chemistry protocols, coupled with the potential for diverse biological activities, makes it an attractive target for further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological properties through in vitro and in vivo screening assays. Such studies will be crucial in elucidating its therapeutic potential and paving the way for the development of novel drug candidates.

References

-

Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available from: [Link]

-

Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. (2019). International Journal of Chemical and Pharmaceutical Sciences, 10(2). Available from: [Link]

-

New Journal of Chemistry. Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. (2024). Available from: [Link]

-

PubMed. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. (2022). Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. (2022). Available from: [Link]

-

RSC Publishing. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2025). Available from: [Link]

-

New Journal of Chemistry. Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. (2024). Available from: [Link]

-

ResearchGate. Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineering | Request PDF. Available from: [Link]

-

Thieme. Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineeri. (2025). Available from: [Link]

-

PMC. 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. (2022). Available from: [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry, 65(1). Available from: [Link]

-

Cardiff University. Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). Available from: [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link]

-

SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (2022). Journal of Faculty of Pharmacy of Ankara University, 46(2). Available from: [Link]

-

Wikipedia. 3-Amino-1,2,4-triazole. Available from: [Link]

-

ResearchGate. (PDF) Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. (2017). Available from: [Link]

-

Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Current Issues in Pharmacy and Medicine: Science and Practice, 18(3). Available from: [Link]

-

PubChemLite. 4-(1h-1,2,4-triazol-1-yl)butan-2-amine. Available from: [Link]

-

PMC. Application of triazoles in the structural modification of natural products. Available from: [Link]

-

PMC. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available from: [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological evaluation of novel 1,2,4-triazole derivatives as potent antibacterial and anti-inflammatory. Available from: [Link]

-

PMC. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and .... (2022). Available from: [Link]

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. chemscene.com [chemscene.com]

- 11. 1251323-14-4|1-(1H-1,2,4-Triazol-1-yl)butan-2-amine|BLD Pharm [bldpharm.com]

- 12. 4-(2H-1,2,3-Triazol-2-yl)butan-1-amine CAS#: 325490-62-8 [m.chemicalbook.com]

- 13. a2bchem.com [a2bchem.com]

Methodological & Application

Synthesis of 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine via CuAAC

Part 1: Executive Summary & Strategic Analysis

Objective: This guide details the synthesis of 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine functionality using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Critical Nomenclature Clarification: In standard "Click Chemistry" nomenclature, the reaction of an azide with propargylamine yields a (1,2,3-triazol-4-yl)methanamine (the amine is separated from the ring by a methylene bridge).

-

Target A (Standard): 1-(butan-2-yl)-1H-1,2,3-triazol-4-yl)methanamine. (Most common "Click amine").

-

Target B (Direct): this compound (Amine directly on the ring).

Note: Direct 4-amino-1,2,3-triazoles are unstable and prone to Dimroth rearrangement unless substituted. This protocol focuses on Target A (the methanamine derivative) as it is the standard stable pharmacophore generated via CuAAC with propargyl amine. Technical notes for Target B are provided in the "Advanced Modifications" section.

The Challenge: The synthesis presents two primary hurdles:

-

Safety (The C/N Ratio): The intermediate 2-azidobutane has a Carbon/Nitrogen ratio of 1.33 (

). According to the "Smith Rule," any organic azide with a ratio -

Catalyst Poisoning: Free amines (like propargylamine) are potent chelators of Cu(I), often sequestering the catalyst and stalling the reaction.

The Solution: We utilize a Stepwise "Protect-Click-Deprotect" Strategy . By using N-Boc-propargylamine, we eliminate catalyst poisoning and simplify purification. We employ a TBTA-stabilized Cu(I) system to ensure rapid kinetics and high regioselectivity (1,4-isomer).

Part 2: Safety & Hazard Analysis (Critical)

| Hazard Class | Compound | Risk Factor | Mitigation Protocol |

| Explosive | 2-Azidobutane | EXTREME | Low MW azide. DO NOT DISTILL. DO NOT CONCENTRATE TO DRYNESS. Use only as a solution in non-halogenated solvents. |

| Toxic | Sodium Azide | High | Reacts with acid to form |

| Catalyst | Copper(I) | Moderate | Cytotoxic. Remove traces using CupriSorb™ or EDTA wash. |

Part 3: Mechanistic Insight & Workflow

The reaction proceeds via the stepwise Huisgen cycloaddition catalyzed by a dinuclear copper intermediate.

Figure 1: Catalytic Cycle (CuAAC) The diagram below illustrates the role of the TBTA ligand in stabilizing the Cu(I) species and the formation of the metallacycle intermediate.

Caption: The Cu(I)-TBTA catalytic cycle preventing oxidation and accelerating the formation of the 1,4-regioisomer.

Part 4: Experimental Protocol

Reagents & Materials

-

Precursor A: 2-Bromobutane (CAS: 78-76-2)

-

Precursor B: Sodium Azide (

) -

Click Partner: N-Boc-propargylamine (CAS: 92136-39-5)

-

Catalyst: Copper(II) Sulfate Pentahydrate (

) -

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)[3]

-

Solvents: DMF (Azidation), t-Butanol/Water (Click), DCM/TFA (Deprotection).

Step 1: In-Situ Generation of 2-Azidobutane

Rationale: Avoids isolation of the explosive azide.

-

Setup: In a fume hood behind a blast shield, charge a round-bottom flask with 2-bromobutane (10.0 mmol, 1.37 g) and DMF (20 mL).

-

Azidation: Add Sodium Azide (12.0 mmol, 0.78 g) carefully.

-

Reaction: Stir at room temperature for 18 hours . (Heating increases explosion risk; SN2 on secondary bromide is slow but safer at RT).

-

Workup (Safety Critical):

-

Dilute with diethyl ether (50 mL).

-

Wash with water (

mL) to remove DMF and unreacted azide. -

Dry the organic layer over

.[4] -

STOP: Do NOT rotary evaporate the ether to dryness. Determine the concentration of 2-azidobutane via NMR or assume 80% yield for the next step. Keep as an ethereal solution.

-

Step 2: CuAAC Reaction (The "Click")

Rationale: Use of TBTA ligand and Boc-protection ensures high yield and prevents Cu-chelation by the amine.

-

Preparation: To the ethereal solution of 2-azidobutane (approx 8.0 mmol), add t-Butanol (20 mL) and Water (20 mL). Gently evaporate the ether under reduced pressure (ambient temp) if volume is too high, but ensure azide remains in solution.

-

Substrate Addition: Add N-Boc-propargylamine (8.0 mmol, 1.24 g).

-

Catalyst Cocktail:

-

Premix CuSO4 (0.4 mmol, 5 mol%) and TBTA (0.4 mmol, 5 mol%) in water/DMSO (1 mL).

-

Add to the reaction mixture.

-

Add Sodium Ascorbate (0.8 mmol, 10 mol%) last to initiate the reduction to Cu(I).

-

-

Observation: The solution should turn bright yellow/orange (active catalyst). If it turns green/blue, oxygen has entered; add more ascorbate.

-

Timecourse: Stir at RT for 12 hours. Monitor by TLC (disappearance of alkyne).

Step 3: Purification & Deprotection[6]

-

Extraction: Dilute with Ethyl Acetate. Wash with 5% Ammonium Hydroxide (removes Copper) and Brine.

-

Isolation: Dry (

) and concentrate. Purify the Boc-intermediate via Silica Gel Chromatography (Hexane/EtOAc). -

Deprotection: Dissolve the purified intermediate in DCM (10 mL). Add TFA (2 mL). Stir for 2 hours.

-

Final Workup: Concentrate to remove TFA. Redissolve in DCM, wash with saturated

(to free-base the amine). Dry and concentrate.

Target Product: 1-(butan-2-yl)-1H-1,2,3-triazol-4-yl)methanamine.

Part 5: Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield (Step 1) | Elimination side reaction | 2-bromobutane can eliminate to butene. Keep temp low. Ensure |

| Green Reaction Mixture | Oxidation of Cu(I) | Degas solvents with |

| Stalled "Click" | Catalyst Poisoning | Ensure N-Boc protection is used. Increase catalyst loading to 10 mol% Cu / 20 mol% Ascorbate. |

| Blue Product | Copper Contamination | Wash organic layer with aqueous EDTA or use "CupriSorb" resin beads. |

Part 6: Advanced Technical Insight (Direct Amine)

If the absolute requirement is the Direct Amine (Amino group attached directly to the triazole ring,

Alternative Protocol for Direct Amine:

-

Substrate: Use an Ynamide or 1-iodoalkyne .

-

Route: React 2-azidobutane with N-(ethynyl)-N-methyl-p-toluenesulfonamide.

-

Hydrolysis: The resulting triazole sulfonamide is hydrolyzed to the free amine.

-

Note: This is synthetically demanding and yields are typically lower.[3]

Part 7: References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

-

Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link (Reference for TBTA ligand utility).

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie. Link (Authoritative source on Azide Safety and C/N ratios).

Sources

Application Note: Regiodivergent Synthesis of Aminotriazoles via Reaction of 2-Azidobutane with Ynamides

Abstract

This application note details the regiodivergent cycloaddition of 2-azidobutane (a secondary alkyl azide) with ynamides to synthesize 1,4- and 1,5-disubstituted 1,2,3-triazoles. While ynamides are versatile building blocks in medicinal chemistry, their reaction with secondary azides presents unique steric and electronic challenges. This guide provides validated protocols for Ruthenium-catalyzed (RuAAC) and Copper-catalyzed (CuAAC) pathways, enabling precise control over regioisomer formation. Critical safety protocols for handling the volatile and potentially explosive 2-azidobutane are integrated into the workflow.

Introduction & Mechanistic Rationale

The Ynamide Advantage

Ynamides (

-

Electronic Bias: The nitrogen donates electron density into the triple bond, making the

-carbon nucleophilic and the -

The Challenge of 2-Azidobutane: As a secondary azide, 2-azidobutane (

-butyl azide) introduces steric bulk compared to primary azides. This can retard reaction rates, making catalyst selection critical to suppress thermal background reactions that yield regioisomeric mixtures.

Regiodivergence Strategies

The synthesis of triazoles from ynamides can be directed to two distinct isomers:

-

5-Amino-1,2,3-triazoles (1,5-Isomer): Accessed via Ru-catalysis or controlled thermal cycloaddition. The steric bulk of the Cp* ligand on Ruthenium directs the organic group of the azide to the more hindered internal position (distal to the bulky metal center during the metallacycle intermediate).

-

4-Amino-1,2,3-triazoles (1,4-Isomer): Accessed via Cu-catalysis .[1][2] The mechanism involves a copper-acetylide intermediate that directs the azide addition to the terminal position (or the position dictated by the copper coordination), typically placing the amino group at the 4-position relative to the azide substituent.

Figure 1: Regiodivergent pathways for the reaction of ynamides with 2-azidobutane.

Critical Safety Protocol: 2-Azidobutane

Hazard Warning: 2-Azidobutane (C

Handling Rules

-

Never Isolate Neat: Do not distill or concentrate 2-azidobutane to dryness. Always maintain it in solution (e.g., DMF, DMSO, or t-BuOH).

-

In Situ Preparation: The safest approach is to generate 2-azidobutane in situ from 2-bromobutane and react it immediately with the ynamide.

-

Shielding: Perform all reactions behind a blast shield in a fume hood.

-

Waste: Quench all azide waste with 10% sodium nitrite (

) and sulfuric acid (

Experimental Protocols

Protocol A: Synthesis of 5-Amino-1,2,3-Triazoles (Ru-Catalyzed)

This method utilizes the steric demand of the

Reagents:

-

Ynamide (1.0 equiv)

-

2-Azidobutane (1.2 equiv, 0.5 M solution in Toluene)

-

Catalyst:

(2-5 mol%) -

Solvent: Toluene (anhydrous)

Procedure:

-

Catalyst Activation: In a glovebox or under Argon, charge a distinct reaction vial with

(2 mol%). -

Addition: Add anhydrous Toluene (0.2 M relative to ynamide). Add the Ynamide (1.0 equiv) followed by the 2-Azidobutane solution (1.2 equiv).

-

Reaction: Seal the vial and heat to 60–80 °C for 4–12 hours.

-

Note: Secondary azides react slower than primary azides. Monitor by TLC/LCMS.

-

-

Workup: Cool to room temperature. Filter through a short pad of silica gel to remove the Ruthenium catalyst. Wash with Ethyl Acetate.

-

Purification: Concentrate the filtrate (carefully, do not dry completely if excess azide is suspected) and purify via flash chromatography.

Mechanism Insight: The reaction proceeds via a ruthenacycle intermediate.[4] The bulky

Protocol B: Synthesis of 4-Amino-1,2,3-Triazoles (Cu-Catalyzed)

Ynamides are sensitive to hydrolysis under acidic aqueous conditions. This protocol uses a buffered organic system to preserve the ynamide while catalyzing the cycloaddition.

Reagents:

-

Ynamide (1.0 equiv)

-

2-Azidobutane (1.2 equiv, 0.5 M solution in t-BuOH)

-

Catalyst Source:

(10 mol%) -

Reductant: Sodium Ascorbate (20 mol%)

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mol%)

-

Solvent: t-BuOH / Water (1:1) or DCM (if ynamide is highly hydrolytically unstable, use CuI/DIPEA in DCM).

Procedure:

-

Solution Prep: Dissolve Ynamide and TBTA in t-BuOH.

-

Azide Addition: Add the 2-Azidobutane solution.

-

Catalyst Initiation: Add

(dissolved in minimum water) and Sodium Ascorbate (dissolved in minimum water) sequentially. -

Reaction: Stir vigorously at Room Temperature for 12–24 hours.

-

Note: If the reaction is sluggish due to the secondary azide steric bulk, heat gently to 40 °C, but monitor for ynamide hydrolysis.

-

-

Workup: Dilute with water and extract with DCM. Wash organic layer with ammonium chloride (to remove Cu) and brine.

-

Purification: Flash chromatography.

Data Summary & Comparison

| Feature | Ru-Catalyzed (Method A) | Cu-Catalyzed (Method B) |

| Major Product | 1,5-Disubstituted (5-Amino) | 1,4-Disubstituted (4-Amino) |

| Active Species | Ruthenacycle (Ru-C-C-N-N-N) | Copper(I) Acetylide |

| Steric Sensitivity | High (2-azidobutane requires heat) | Moderate (slower than primary azides) |

| Solvent System | Non-polar (Toluene, THF) | Polar/Aqueous (t-BuOH/H2O) |

| Ynamide Stability | Excellent (Neutral conditions) | Moderate (Risk of hydrolysis) |

| Typical Yield | 75–95% | 80–95% |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Steric bulk of | Increase temperature (Ru: up to 100°C; Cu: up to 50°C). Increase catalyst loading. |

| Ynamide Hydrolysis | Acidic conditions or excess water in CuAAC. | Switch Cu source to CuI/DIPEA in anhydrous DCM or MeCN. |

| Regioisomer Mixture | Thermal background reaction competing. | Lower temperature and use a more active catalyst (e.g., |

| Safety Concern | Excess unreacted azide. | Treat crude mixture with solid polymer-supported phosphine to scavenge azide before concentration. |

References

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism Journal of the American Chemical Society [Link]

-

Ring forming transformations of ynamides via cycloaddition RSC Advances [Link]

-

Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction Journal of the American Chemical Society [Link]

Sources

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Controlling hazardous chemicals in microreactors: Synthesis with iodine azide [beilstein-journals.org]

- 4. Click Chemistry [organic-chemistry.org]

Strategic Synthesis of 4-Amino-1,2,3-Triazoles via Curtius Rearrangement

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in peptidomimetics. While 1,4-disubstituted triazoles are easily accessed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), accessing the 4-amino-1,2,3-triazole core remains synthetically challenging. Direct cycloaddition to form 4-aminotriazoles often suffers from poor regioselectivity or requires unstable ynamines.

This guide details a robust, self-validating protocol for synthesizing 4-amino-1,2,3-triazoles using the Curtius Rearrangement . By converting readily available 1,2,3-triazole-4-carboxylic acids into their corresponding amines (protected as carbamates or ureas), researchers can access this privileged scaffold with high safety and regiocontrol.

Scientific Foundation & Strategic Logic

The Regioselectivity Challenge

The primary difficulty in synthesizing 4-amino-1,2,3-triazoles is regiocontrol. Thermal Huisgen cycloaddition of azides and ynamines yields mixtures of 4- and 5-amino isomers.

-

The Solution: Use CuAAC to synthesize 1,2,3-triazole-4-carboxylic acids first. CuAAC is exclusively 1,4-regioselective.

-

The Transformation: Apply the Curtius rearrangement to convert the C4-carboxylic acid into a C4-amine.

Mechanism of Action (DPPA Variant)

We utilize Diphenylphosphoryl azide (DPPA) for a "one-pot" modification. This avoids the isolation of the potentially explosive acyl azide intermediate.

-

Activation: The carboxylic acid reacts with DPPA/Base to form the acyl azide.[1]

-

Rearrangement: Thermal decomposition releases

, triggering the migration of the triazole carbon to the nitrogen, forming an isocyanate.[2][3] -

Trapping: The isocyanate is trapped by a nucleophile (Alcohol

Carbamate; Amine

Critical Note on Stability: Free 4-amino-1,2,3-triazoles are prone to tautomerization and ring-opening decomposition (Dimroth-type rearrangements). Therefore, this protocol focuses on isolating the stable carbamate (Boc/Cbz) or urea derivatives.

Mechanistic Pathway Visualization

Figure 1: The stepwise conversion of the carboxylic acid to the protected amine via the isocyanate intermediate.[1][3]

Experimental Protocols

Pre-requisite: Synthesis of Starting Material

Note: Ensure you have the 1-substituted-1,2,3-triazole-4-carboxylic acid. This is typically prepared by CuAAC of an organic azide with ethyl propiolate, followed by LiOH hydrolysis.

Protocol: One-Pot Synthesis of N-Boc-4-Amino-1,2,3-Triazoles

Objective: Convert 1-benzyl-1,2,3-triazole-4-carboxylic acid to tert-butyl (1-benzyl-1H-1,2,3-triazol-4-yl)carbamate.

Reagents:

-

Substrate: 1-benzyl-1,2,3-triazole-4-carboxylic acid (1.0 equiv)

-

Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Base: Triethylamine (

) (1.2 equiv) -

Solvent/Trap: tert-Butanol (

-BuOH) (anhydrous, 10-20 volumes)

Safety Warning:

EXPLOSION HAZARD: While DPPA is safer than sodium azide, acyl azides are energetic. Perform all reactions behind a blast shield. Ensure the reaction does not run dry.

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Nitrogen (

) or Argon. -

Dissolution: Add the triazole-carboxylic acid (1.0 mmol) and anhydrous

-BuOH (10 mL). -

Activation: Add

(1.2 mmol, 167 µL) followed by DPPA (1.1 mmol, 237 µL) at room temperature.-

Checkpoint: The solution may turn slightly yellow. Stir for 30 minutes at RT to allow acyl azide formation.

-

-

Rearrangement (The Critical Step): Slowly heat the reaction mixture to reflux (approx. 85°C).

-

Observation: Evolution of nitrogen gas (bubbling) indicates the rearrangement is proceeding.

-

Duration: Reflux for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of the acyl azide/acid.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (rotary evaporator).

-

Dissolve the residue in Ethyl Acetate (EtOAc).

-

Wash sequentially with:

-

5% Citric acid (removes residual base/DPPA byproducts).

-

Saturated

(removes unreacted acid). -

Brine.

-

-

Dry over

, filter, and concentrate.

-

-

Purification: Purify via flash column chromatography (Silica gel).

-

Eluent: Hexanes/EtOAc gradient (typically 20-40% EtOAc).

-

Target: The N-Boc carbamate is usually a white to off-white solid.

-

Protocol Variation: Synthesis of Ureas

To synthesize a urea derivative (e.g., for kinase inhibitor scaffolds), modify Step 2 and 4:

-

Solvent: Use anhydrous Toluene or Dioxane instead of

-BuOH. -

Trapping: After 2 hours of reflux (Isocyanate formation), cool to 50°C and add the desired amine (1.2 equiv). Stir for 2 hours.

Data Analysis & Validation

Expected Analytical Data

To validate the structure, look for these specific signals.

| Technique | Parameter | Expected Signal (N-Boc-4-amino-triazole) |

| 1H NMR | Triazole C5-H | Singlet, |

| 1H NMR | Carbamate N-H | Broad singlet, |

| 1H NMR | Boc Group | Singlet (9H), |

| 13C NMR | Carbonyl (C=O) | |

| IR | Azide Peak | ABSENT (Ensure no peak at ~2100-2200 |

| IR | Carbonyl | Strong band at ~1720 |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Isocyanate | Ensure |

| Incomplete Reaction | Poor Activation | Increase DPPA/Base to 1.5 equiv. Ensure initial stirring at RT is sufficient (30-60 min). |

| Urea Byproduct | Moisture Ingress | If symmetric urea forms (R-NH-CO-NH-R), water hydrolyzed the isocyanate to amine, which reacted with remaining isocyanate. Use molecular sieves. |

| Explosion/Pressure | Rapid | Heat slowly. Do not seal the system completely; use a bubbler to vent |

Strategic Workflow Diagram

This decision tree assists in selecting the correct trapping agent based on the desired final pharmaceutical scaffold.

Figure 2: Decision matrix for synthesizing protected amines vs. urea scaffolds.

References

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][4] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

-

Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(2), 210–216. Link

-

Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018).[4] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. Link

-

Amantini, C., et al. (2016). Synthesis and biological evaluation of 1,2,3-triazole derivatives as potential anticancer agents. Molecules, 21(12), 1636. (Demonstrates application of Curtius on heterocyclic acids). Link

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Link

Sources

Application Note: 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine as a Bifunctional Ligand

This Application Note is designed as a high-level technical guide for the synthesis, characterization, and utilization of 1-(butan-2-yl)-1H-1,2,3-triazol-4-amine . This specific ligand represents a niche but chemically significant class of 4-amino-1,2,3-triazoles, valuable for their dual role as coordination ligands (via N3) and hydrogen-bond donors (via C4-NH₂).

Executive Summary & Chemical Profile

The compound This compound is a heterocycle featuring a 1,2,3-triazole core substituted at the N1 position with a sec-butyl group and at the C4 position with a primary amine. Unlike the more common 1,2,4-triazole ligands, the 4-amino-1,2,3-triazole scaffold offers a unique electronic profile due to the high dipole moment (~5 D) of the triazole ring and the exocyclic nature of the amine.

Key Functional Attributes:

-

Coordination Modes: The N3 nitrogen is the primary coordination site for transition metals (soft/borderline acids like Cu(II), Ag(I), Pd(II)). The exocyclic amine (-NH₂) typically acts as a hydrogen bond donor in supramolecular assemblies rather than a chelating arm, due to the strained geometry required for N3-C4-NH₂ chelation.

-

Chirality: The sec-butyl group introduces a chiral center (R/S). Using enantiopure precursors allows for the synthesis of chiral ligands for asymmetric catalysis or chiral resolution frameworks.

-

Bioisosterism: In medicinal chemistry, this moiety serves as a bioisostere for amide bonds, offering improved metabolic stability against peptidases.

Synthesis Protocol: The "Gold Standard" Curtius Route

Direct "Click" chemistry (CuAAC) typically yields 1,4-disubstituted triazoles with carbon-based substituents. Direct synthesis of 4-amino-triazoles via CuAAC requires unstable ynamides. Therefore, the Curtius Rearrangement of the corresponding carboxylic acid is the most robust, regioselective method to ensure the amino group is strictly at the C4 position.

Reagents & Safety Pre-Check

-

Precursors: 2-Bromobutane, Sodium Azide (NaN₃), Ethyl Propiolate.

-

Reagents: Copper(II) Sulfate (CuSO₄·5H₂O), Sodium Ascorbate, Hydrazine hydrate, Sodium Nitrite (NaNO₂).

-

Safety Warning: Organic azides are potentially explosive. Perform all azide reactions behind a blast shield. Maintain the C/N ratio > 3. Do not concentrate azide solutions to dryness.

Step-by-Step Workflow

Phase 1: Precursor Synthesis (2-Azidobutane)

-

Dissolve 2-bromobutane (10.0 mmol) in DMF (20 mL).

-

Add NaN₃ (12.0 mmol) carefully.

-

Stir at 60 °C for 16 hours.

-

Workup: Dilute with water, extract with diethyl ether. Do not distill the azide to dryness. Use the ether solution directly for the next step after quantification.

Phase 2: Triazole Core Construction (CuAAC)

-

To the 2-azidobutane solution, add Ethyl Propiolate (10.0 mmol).

-

Add catalyst system: CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%) dissolved in minimum water.

-

Add t-BuOH/H₂O (1:1) as co-solvent. Stir at RT for 12 hours.

-

Result: Regioselective formation of Ethyl 1-(butan-2-yl)-1H-1,2,3-triazole-4-carboxylate .

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Phase 3: Functional Group Transformation (Curtius Rearrangement)

-

Hydrolysis: Reflux the ester in NaOH/EtOH to obtain the carboxylic acid. Acidify with HCl to precipitate.

-

Acyl Azide Formation: Treat the acid with Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) in t-BuOH.

-

Rearrangement: Heat to reflux (80 °C). The intermediate acyl azide rearranges to an isocyanate, which is trapped by t-BuOH to form the Boc-protected amine .

-

Deprotection: Stir the Boc-amine in 4M HCl/Dioxane for 2 hours.

-

Isolation: Neutralize with NaHCO₃, extract with DCM, and dry.

Yield Expectation: 45–60% overall yield.

Protocol: Metal Complexation (Cu(II) Screening)

This protocol validates the ligand's ability to coordinate metal centers, useful for creating energetic materials or MOF precursors.

Materials

-

Ligand: this compound (0.2 mmol).

-

Metal Salt: CuCl₂·2H₂O (0.1 mmol).

-

Solvent: Methanol (HPLC Grade).

Procedure

-

Dissolution: Dissolve the ligand (28 mg, 0.2 mmol) in MeOH (2 mL). The solution should be clear.

-

Addition: Dissolve CuCl₂·2H₂O (17 mg, 0.1 mmol) in MeOH (1 mL). Add this dropwise to the ligand solution.

-

Observation: A color change (typically to deep blue or green) indicates complexation.

-

Crystallization: Allow the solution to stand undisturbed in a vapor diffusion chamber (using diethyl ether as the antisolvent) for 3–5 days.

-

Analysis: Filter the resulting crystals.

Data Interpretation (Characterization)

| Technique | Parameter | Expected Observation | Mechanistic Insight |

| IR Spectroscopy | Shift from ~3300 cm⁻¹ | If shifted significantly, NH₂ is involved in H-bonding or coordination. | |

| IR Spectroscopy | Shift ~1400–1500 cm⁻¹ | Indicates coordination via the triazole ring (N3). | |

| ¹H NMR | Triazole C5-H | Downfield shift (>0.2 ppm) | Loss of electron density due to metal coordination at N3. |

| SC-XRD | Bond Lengths | Cu–N(3) ≈ 2.0 Å | Definitive proof of coordination geometry. |

Visualization: Synthesis & Logic Flow

The following diagram illustrates the "Divergent Logic" required to synthesize this specific isomer, contrasting it with the standard path that fails to yield the amine.

Figure 1: Synthetic pathway prioritizing regiochemical purity of the 4-amino moiety.

References & Further Reading

-

Divergent Synthesis of 4-Amino-1,2,3-Triazoles:

-

Coordination Chemistry of 1,2,3-Triazoles:

-

Source: Crowley, J. D., et al. (2009). "1,2,3-Triazole-based ligands: the versatile click chemistry approach to coordination chemistry."[5] Dalton Transactions.

-

Relevance: Fundamental review on N3-coordination modes of triazoles.

-

-

Curtius Rearrangement for Heterocycles:

-

Source: Shioiri, T., et al. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society.

-

Relevance: The foundational protocol for converting the triazole-carboxylate to the amine.

-

Sources

- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Note: Preparation of Amino-1,2,3-Triazoles from Propargyl Amines

[1][2]

Executive Summary

Propargyl amines are versatile synthons in drug discovery, particularly for generating triazole-based peptidomimetics and enzyme inhibitors (e.g., MAO-B inhibitors).[2] Depending on the catalytic system employed, propargyl amines can be directed toward two distinct structural motifs:

-

Pathway A (CuAAC): Formation of 4-(aminomethyl)-1,2,3-triazoles .[2] This is the standard "Click" reaction, preserving the methylene spacer.[2]

-

Pathway B (Base-Mediated): Isomerization-Cycloaddition to form 5-amino-1,2,3-triazoles .[1] This advanced "One-Pot" method integrates the nitrogen directly onto the triazole ring via an allenamine intermediate.

Mechanistic Pathways

The following diagram illustrates the divergent reaction pathways controlled by the choice of catalyst and conditions.

Caption: Divergent synthesis of triazoles from propargyl amines. Pathway A yields the standard Click product; Pathway B yields the ring-amino derivative via allenamine.

Protocol A: Synthesis of 4-(Aminomethyl)-1,2,3-Triazoles (CuAAC)

Target: 1-Substituted-4-(aminomethyl)-1,2,3-triazoles. Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] Application: Linker chemistry, fragment-based drug design.[2]

Materials